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Introduction to Incurred Sample Reanalysis (ISR)
In the realm of pharmacokinetic (PK) research, ensuring the reliability and reproducibility of

bioanalytical data is paramount. Incurred Sample Reanalysis (ISR) serves as a critical quality

control measure to verify the precision and accuracy of the analytical method used to quantify a

drug in biological samples from study subjects.[1][2][3] Unlike calibration standards or quality

control (QC) samples that are prepared by spiking a known concentration of the drug into a

blank matrix, incurred samples are actual study samples from subjects who have been

administered the drug.[4][5] These samples can present a more complex matrix due to the

presence of metabolites, protein binding variations, and other endogenous components, which

might affect the bioanalytical method's performance.[4][6]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European

Medicines Agency (EMA) mandate ISR for pivotal bioequivalence (BE) studies and other key

pharmacokinetic studies that support regulatory submissions.[2][7][8][9] The fundamental

principle of ISR is to reanalyze a subset of incurred samples in a separate analytical run and

compare the results with the initial measurements.[2][10] This process helps to identify

potential issues with the bioanalytical method that may not be apparent during method

validation with spiked samples.[4][11]

This guide provides a comparative overview of the bioanalytical methodologies employed in

Donepezil pharmacokinetic studies, with a focus on the principles and practices of ISR. While
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specific ISR data for Donepezil is not extensively published, this guide will leverage available

method validation data to infer the reproducibility of the discussed techniques.

Regulatory Framework for Incurred Sample
Reanalysis
Both the FDA and EMA have established guidelines for conducting ISR. While there are subtle

differences, the core principles are harmonized.

Parameter FDA Guidance EMA Guideline

Applicability

All in vivo human

bioequivalence (BE) studies

and all pivotal PK or PD

studies.[2]

All pivotal bioequivalence

trials, first clinical trial in

subjects, first patient trial, and

trials in patients with impaired

hepatic and/or renal function.

[2]

Number of Samples

At least 10% of the first 1000

samples and 5% of the

remaining samples.[12]

10% of the first 1000 samples

and 5% of the remaining

samples.[8]

Sample Selection

Samples should be selected

from around the maximum

concentration (Cmax) and in

the elimination phase.[4]

Not explicitly detailed but

should be representative of the

study samples.

Acceptance Criteria

For small molecules, at least

two-thirds (67%) of the

reanalyzed samples should

have a percentage difference

between the initial and repeat

values within ±20% of their

mean.[2][4]

For at least 67% of the

repeats, the percent difference

between the initial and repeat

concentration should be within

20% of their mean.[2]
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The process of ISR follows a structured workflow to ensure objectivity and consistency.

Pharmacokinetic Study Incurred Sample Reanalysis

Sample Collection from Subjects Initial Bioanalysis of All Samples Reporting of Initial Concentrations Selection of a Subset of Incurred SamplesBased on PK profile Reanalysis of Selected Samples in a Separate Run Comparison of Initial and Reanalyzed Concentrations Evaluation Against Acceptance Criteria Investigation of DiscrepanciesIf criteria not met

Click to download full resolution via product page

Caption: Workflow of the Incurred Sample Reanalysis (ISR) process.

Comparison of Bioanalytical Methods for Donepezil
The primary method for quantifying Donepezil in biological matrices is Liquid Chromatography

with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and

selectivity. Various sample preparation and chromatographic conditions have been reported in

the literature.
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Method
Component

Method A Method B Method C

Sample Preparation
Liquid-Liquid

Extraction (LLE)[13]

Protein Precipitation

(PPT)

Solid-Phase

Extraction (SPE)[14]

Chromatography
Reversed-Phase

HPLC[15]

Ultra-Performance

Liquid

Chromatography

(UPLC)

Reversed-Phase

HPLC[14]

Detection

Tandem Mass

Spectrometry

(MS/MS)[13]

Tandem Mass

Spectrometry

(MS/MS)

Photodiode Array

(PDA)[14]

Internal Standard Donepezil-D7[13] Not Specified Loratadine[14]

Linearity Range 0.1 - 100 ng/mL[13] 5 - 200 ng/mL[15] 50 - 5000 ng/mL[14]

Lower Limit of

Quantification (LLOQ)
0.1 ng/mL[13] 5 ng/mL[15] 50 ng/mL[14]

Precision (%CV) < 15% < 15% < 15%

Accuracy (%Bias) Within ±15% Within ±15% Within ±15%

Note: While specific ISR data for these methods are not publicly available, the reported

precision and accuracy from method validation studies suggest that these methods are

reproducible and would likely meet ISR acceptance criteria.

Detailed Experimental Protocols
Method A: Liquid-Liquid Extraction with LC-MS/MS
This method is characterized by its clean extracts and high recovery.

Sample Preparation:

To 0.25 mL of plasma, add the internal standard (Donepezil-D7).
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Perform liquid-liquid extraction with 1.5 mL of a mixture of Ethyl Acetate and n-hexane (90:10

v/v).[13]

Vortex the mixture for 5 minutes.[13]

Centrifuge at 5000 rpm for 5 minutes.[13]

Evaporate the supernatant to dryness at 45°C.[13]

Reconstitute the residue in 0.25 mL of the mobile phase.[13]

Chromatographic and Mass Spectrometric Conditions:

Column: C18 (100 x 3.0 mm, 1.8 µm)[13]

Mobile Phase: 5mM ammonium formate with 0.1% formic acid and Acetonitrile (20:80)[13]

Flow Rate: 0.4 mL/min[13]

Ionization: Electrospray Ionization (ESI), Positive mode[13]

Detection: Multiple Reaction Monitoring (MRM)[13]

Method B: Protein Precipitation with UPLC-MS/MS
This method offers a simpler and faster sample preparation protocol.

Sample Preparation:

To a plasma sample, add a precipitating agent (e.g., acetonitrile or methanol).

Vortex to mix and precipitate the proteins.

Centrifuge to pellet the precipitated proteins.

Inject an aliquot of the supernatant for analysis.

Chromatographic and Mass Spectrometric Conditions:
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Column: UPLC specific columns (e.g., Acquity BEH C18)

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic

solvent (e.g., acetonitrile).

Flow Rate: Typically 0.4 - 0.6 mL/min.

Ionization: ESI, Positive mode.

Detection: MRM.

Method C: Solid-Phase Extraction with HPLC-PDA
This method provides very clean extracts and is suitable for less sensitive detectors like PDA.

Sample Preparation:

Condition a solid-phase extraction cartridge (e.g., C18).

Load the plasma sample onto the cartridge.

Wash the cartridge to remove interferences.

Elute the analyte and internal standard with an appropriate solvent.

Evaporate the eluate and reconstitute in the mobile phase.

Chromatographic and Detection Conditions:

Column: Waters Nova-Pak C18 (3.9 × 150 mm, 4 μm)[14]

Mobile Phase: Acetonitrile and ammonium formate (pH 6.4; 0.01 M) (62:38% v/v)[14]

Flow Rate: 1 mL/min[14]

Detection: Photodiode Array (PDA) at a specific wavelength.[14]
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Logical Relationship in Bioanalytical Method
Validation
The validation of a bioanalytical method is a comprehensive process where ISR is a key

component to ensure the method's performance on real-world samples.

Method Application

Selectivity

Study Sample Analysis

Accuracy Precision Stability LLOQ Linearity

Incurred Sample Reanalysis

Verifies reproducibility

Core Validation Parameters

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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